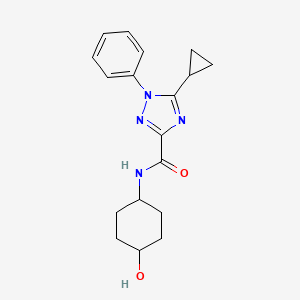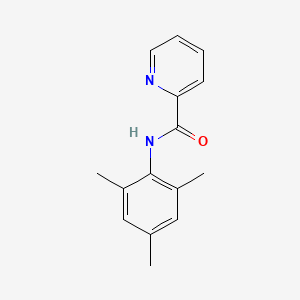
3-(4-bromo-2,3-dihydro-1H-inden-1-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromo-2,3-dihydro-1H-inden-1-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea is a chemical compound that has been subject to extensive scientific research in recent years. This compound has shown promising results in various fields of study, such as cancer research, neurodegenerative diseases, and cardiovascular diseases.
Mechanism of Action
The mechanism of action of 3-(4-bromo-2,3-dihydro-1H-inden-1-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea is not fully understood. However, it has been proposed that this compound works by inhibiting the activity of certain enzymes, such as topoisomerase II and HDAC6. This inhibition leads to the induction of apoptosis in cancer cells and the neuroprotective effects observed in neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. This compound has been found to modulate various signaling pathways, such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. These pathways are involved in various cellular processes, such as cell growth, differentiation, and survival. The physiological effects of this compound include the induction of apoptosis in cancer cells, the improvement of cognitive function in neurodegenerative diseases, and the reduction of blood pressure in cardiovascular diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-bromo-2,3-dihydro-1H-inden-1-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea in lab experiments include its high potency, low toxicity, and selectivity towards certain enzymes. However, the limitations of using this compound include its limited solubility in water and its relatively high cost.
Future Directions
The future directions of research on 3-(4-bromo-2,3-dihydro-1H-inden-1-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea are numerous. Some possible future directions include the optimization of the synthesis method to improve yield and reduce cost, the investigation of the compound's effects on other signaling pathways, and the development of new formulations to improve solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential applications in other fields of study.
Synthesis Methods
The synthesis of 3-(4-bromo-2,3-dihydro-1H-inden-1-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea involves a series of steps that have been optimized over time. The starting material for the synthesis is 4-bromo-2,3-dihydro-1H-indene, which undergoes a reaction with cyclopropylamine to form the corresponding amine. This amine is then reacted with ethyl chloroformate to form the corresponding carbamate. Finally, the carbamate is reacted with 2-hydroxyethylamine to form the desired product.
Scientific Research Applications
The scientific research application of 3-(4-bromo-2,3-dihydro-1H-inden-1-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea is vast and varied. This compound has shown promising results in cancer research, where it has been found to inhibit the growth of cancer cells by inducing apoptosis. In neurodegenerative diseases, this compound has shown neuroprotective effects and has been found to improve cognitive function. In cardiovascular diseases, this compound has been found to reduce blood pressure and improve cardiac function.
properties
IUPAC Name |
3-(4-bromo-2,3-dihydro-1H-inden-1-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c16-13-3-1-2-12-11(13)6-7-14(12)17-15(20)18(8-9-19)10-4-5-10/h1-3,10,14,19H,4-9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTHJNSTGAWKTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCO)C(=O)NC2CCC3=C2C=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide](/img/structure/B6639713.png)
![1-[[1-(4-Fluorophenyl)cyclopropyl]methyl]-2-methylguanidine;hydroiodide](/img/structure/B6639720.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B6639725.png)

![1-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639737.png)
![N-[5-(3-chlorophenyl)-2-(2-hydroxyethyl)pyrazol-3-yl]-2-methylsulfanylpropanamide](/img/structure/B6639761.png)
![N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B6639767.png)
![2-[4-[(3-Phenoxyphenyl)methylamino]pyrazol-1-yl]ethanol](/img/structure/B6639772.png)
![(2R)-2-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methylamino]propan-1-ol](/img/structure/B6639776.png)
![3-[[(2-Ethyl-1,3-thiazol-4-yl)methyl-(4-hydroxycyclohexyl)amino]methyl]phenol](/img/structure/B6639780.png)
![1-[[(1-Propylbenzimidazol-2-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B6639799.png)
![(1-Ethylpiperidin-2-yl)-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B6639819.png)

